

The Synthesis and Profile of 3-Fluoro-4-methylphenylacetonitrile: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	3-Fluoro-4-methylphenylacetonitrile
Cat. No.:	B1304802

[Get Quote](#)

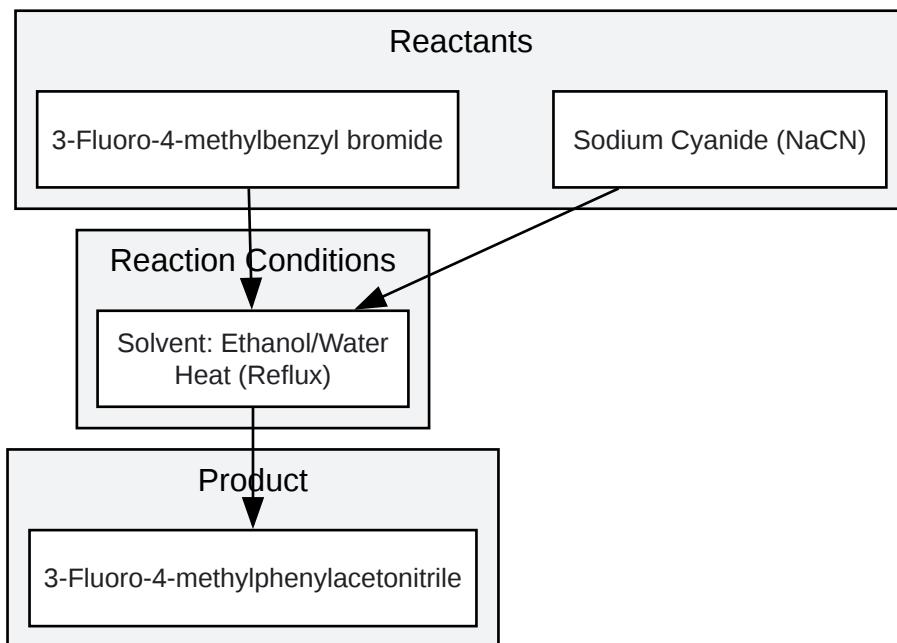
For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Fluoro-4-methylphenylacetonitrile is a fluorinated aromatic compound with potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and spectral characterization. While a singular "discovery" paper for this specific molecule is not prominent in the literature, its synthesis can be reliably achieved through established methodologies for related phenylacetonitrile derivatives. This document outlines a plausible and detailed synthetic protocol, summarizes key quantitative data, and discusses the potential significance of this compound in the context of drug discovery, drawing parallels with other fluoroaromatic structures.

Physicochemical Properties

The fundamental physicochemical properties of **3-Fluoro-4-methylphenylacetonitrile** are summarized in the table below. This data is compiled from various chemical supplier databases and provides a baseline for its handling and characterization.


Property	Value	Source
CAS Number	261951-73-9	[1]
Molecular Formula	C ₉ H ₈ FN	[2] [3]
Molecular Weight	149.17 g/mol	[2]
Appearance	Colorless to pale yellow liquid or solid	[4]
Density	1.095 g/cm ³	[2]
Flash Point	93.5 °C	[2]
Purity (typical)	≥98%	[1]

Proposed Synthesis

The most direct and widely applicable method for the synthesis of **3-Fluoro-4-methylphenylacetonitrile** is the nucleophilic substitution of a corresponding benzyl halide with a cyanide salt. This reaction, a variation of the Kolbe nitrile synthesis, is a robust and well-documented method for the preparation of benzyl cyanides.[\[5\]](#)[\[6\]](#)

A plausible and efficient synthetic route starts from 3-fluoro-4-methylbenzyl bromide. The workflow for this synthesis is depicted in the following diagram.

Synthesis Workflow for 3-Fluoro-4-methylphenylacetonitrile

[Click to download full resolution via product page](#)

Caption: Proposed synthesis workflow from 3-fluoro-4-methylbenzyl bromide.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of benzyl cyanide and its derivatives.[5][6][7]

Materials:

- 3-Fluoro-4-methylbenzyl bromide
- Sodium cyanide (NaCN)
- Ethanol (95%)
- Water, distilled

- Diethyl ether (or other suitable extraction solvent)
- Saturated sodium bicarbonate solution
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate or sodium sulfate

Equipment:

- Round-bottom flask
- Reflux condenser
- Heating mantle with a stirrer
- Separatory funnel
- Rotary evaporator
- Standard laboratory glassware

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium cyanide (1.2 equivalents) in a mixture of water and ethanol (a common ratio is 1:1 v/v).
- Addition of Benzyl Bromide: To the stirred cyanide solution, add 3-fluoro-4-methylbenzyl bromide (1.0 equivalent) dropwise at room temperature.
- Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Work-up: After the reaction is complete, cool the mixture to room temperature.
- Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator.

- Extraction: To the remaining aqueous solution, add an equal volume of diethyl ether and transfer the mixture to a separatory funnel. Shake vigorously and allow the layers to separate. Collect the organic layer.
- Washing: Wash the organic layer sequentially with saturated sodium bicarbonate solution and then with brine.
- Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Solvent Evaporation: Filter off the drying agent and remove the diethyl ether under reduced pressure to yield the crude **3-Fluoro-4-methylphenylacetonitrile**.
- Purification: The crude product can be further purified by vacuum distillation to obtain the final, high-purity product.

Spectral Characterization (Predicted)

While specific, published spectra for **3-Fluoro-4-methylphenylacetonitrile** are not readily available, its spectral characteristics can be reliably predicted based on the analysis of similar compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the benzylic protons, and the methyl protons.

Protons	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constants (J, Hz)
Aromatic-H	~7.0-7.3	Multiplet	
Benzylic-CH ₂	~3.7	Singlet	
Methyl-CH ₃	~2.3	Singlet (or doublet due to coupling with F)	

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule.

Carbon	Predicted Chemical Shift (δ , ppm)
C≡N	~117-120
Aromatic-C	~115-140 (with C-F coupling)
Benzylic-CH ₂	~20-25
Methyl-CH ₃	~15-20

Infrared (IR) Spectroscopy

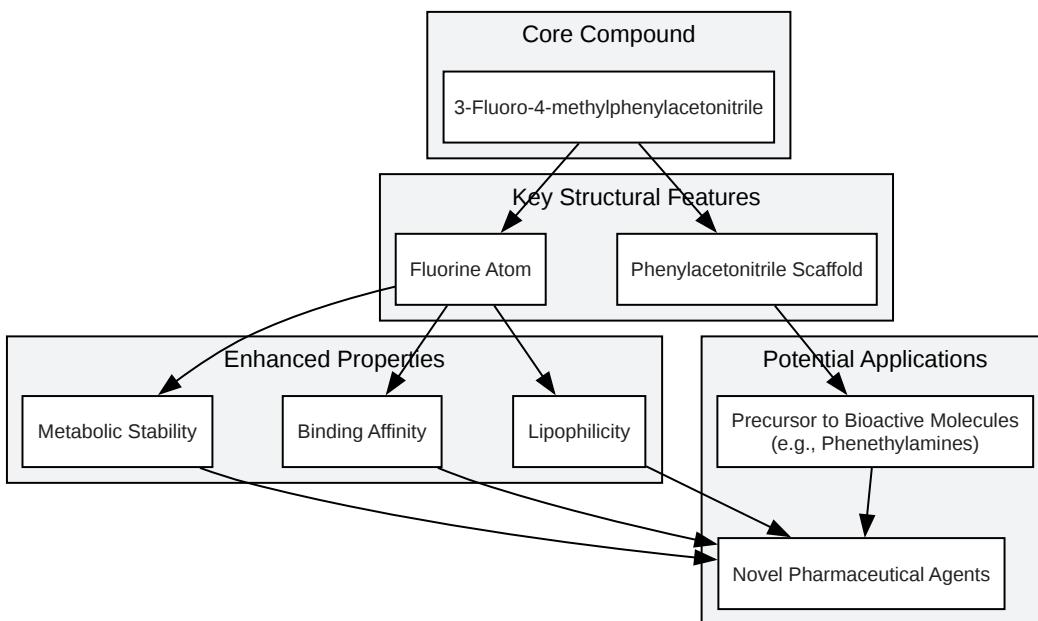
The IR spectrum will show characteristic absorption bands for the nitrile and aromatic functionalities.

Functional Group	Wavenumber (cm ⁻¹)	Intensity
C≡N stretch	~2240-2260	Medium
C-H stretch (aromatic)	~3000-3100	Medium
C=C stretch (aromatic)	~1450-1600	Medium to Strong
C-F stretch	~1000-1400	Strong

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would be expected to show the molecular ion peak and characteristic fragmentation patterns.

Ion	m/z (predicted)
[M] ⁺	149
[M-HCN] ⁺	122
[M-CH ₂ CN] ⁺	109


Potential Significance and Applications in Drug Development

The incorporation of fluorine into organic molecules is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and lipophilicity. The presence of the fluorine atom and the nitrile group in **3-Fluoro-4-methylphenylacetonitrile** makes it an interesting building block for the synthesis of novel pharmaceutical agents.

The phenylacetonitrile scaffold is a precursor to a variety of biologically active molecules, including phenethylamines, which are present in a wide range of pharmaceuticals. The nitrile group itself can act as a bioisostere for other functional groups and can be a key interacting element with biological targets.

The logical relationship for its potential in drug discovery is outlined below:

Potential of 3-Fluoro-4-methylphenylacetonitrile in Drug Discovery

[Click to download full resolution via product page](#)

Caption: Rationale for the potential utility in drug discovery programs.

Given its structure, **3-Fluoro-4-methylphenylacetonitrile** could serve as a valuable intermediate in the synthesis of compounds targeting a range of therapeutic areas, including neuroscience, oncology, and infectious diseases, where fluorinated compounds have shown significant promise. Further research into the biological activity of this and related compounds is warranted to fully explore its potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Fluoro-4-methylphenylacetonitrile | 261951-73-9 [chemicalbook.com]
- 2. 261951-73-9 Cas No. | 3-Fluoro-4-methylphenylacetonitrile | Matrix Scientific [matrix.staging.1int.co.uk]
- 3. 3-FLUORO-4-METHYLPHENYLACETONITRILE [chemicalbook.com]
- 4. CAS No.261951-73-9,3-Fluoro-4-methylphenylacetonitrile Suppliers [lookchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Synthesis of Benzyl Cyanide [designer-drug.com]
- 7. prepchem.com [prepchem.com]
- To cite this document: BenchChem. [The Synthesis and Profile of 3-Fluoro-4-methylphenylacetonitrile: A Technical Overview]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1304802#discovery-of-3-fluoro-4-methylphenylacetonitrile>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com